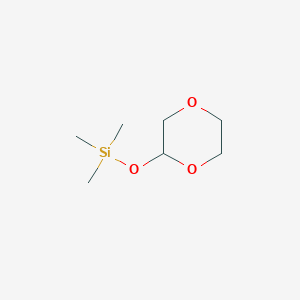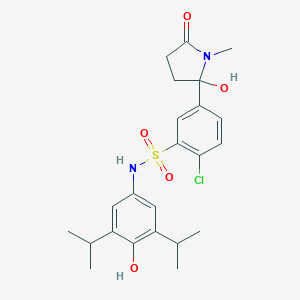
Sitalidone
Vue d'ensemble
Description
Sitalidone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of pyrrolidine derivatives. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Applications De Recherche Scientifique
1. Impact on Allergic Rhinitis and Asthma
Sitalidone has been researched for its efficacy in combination with specific immunotherapy (SIT) for treating conditions like seasonal allergic rhinitis and asthma. Studies have shown that combining this compound with SIT can significantly reduce symptoms in patients with allergic rhinitis, suggesting its potential use in treating polysensitized patients (Kuehr et al., 2002). Another study has highlighted the effectiveness of grass pollen immunotherapy, which includes components like this compound, in children with seasonal allergic asthma, demonstrating a substantial reduction in asthma symptoms (Roberts et al., 2003).
2. Role in Diabetes Management
Research on this compound has also explored its potential in managing diabetes. The drug Sitagliptin, which shares a similar prefix, has been studied for its efficacy and safety as monotherapy in patients with type 2 diabetes mellitus. It was found to significantly improve glycemic control and was well-tolerated in patients with inadequate glycemic control on exercise and diet (Raz et al., 2006).
3. Anti-Inflammatory and Antioxidant Effects
β-Sitosterol (SIT), a bioactive component found in vegetable oil and plants, has been studied for its anti-inflammatory and antioxidant properties. It has been shown to control hyperglycemia and insulin resistance in type 2 diabetic rats by activating insulin receptors and glucose transporters. This indicates SIT's potential as a therapeutic agent for conditions involving inflammation and oxidative stress (Jayaraman et al., 2021).
4. Potential in Breast Cancer Management
This compound has also been investigated for its role in breast cancer management. β-Sitosterol, in particular, has been shown to enhance the effectiveness of tamoxifen, a drug used in breast cancer treatment. This combination was found to inhibit the growth of breast cancer cells by affecting ceramide metabolism, suggesting that dietary SIT and tamoxifen therapy could be beneficial in managing breast cancer (Awad et al., 2008).
Propriétés
Numéro CAS |
108894-39-9 |
|---|---|
Formule moléculaire |
C23H29ClN2O5S |
Poids moléculaire |
481 g/mol |
Nom IUPAC |
2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3 |
Clé InChI |
PGKMOQNZLQCYGZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |
SMILES canonique |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |
Synonymes |
Sitalidone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

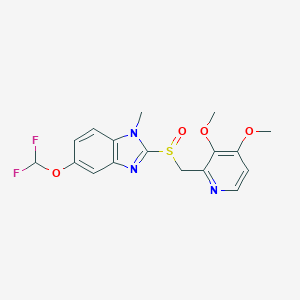
![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)
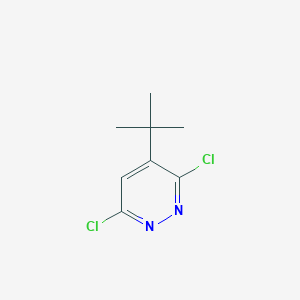
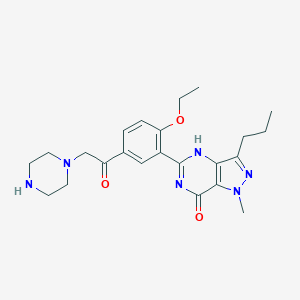
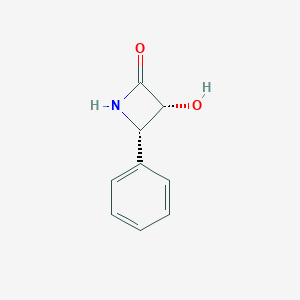
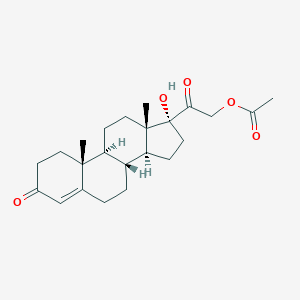
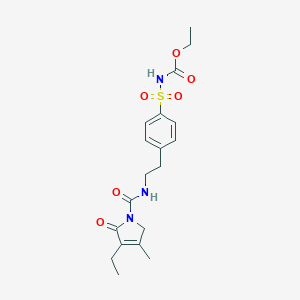
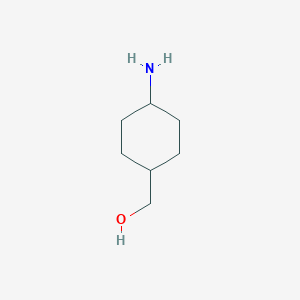
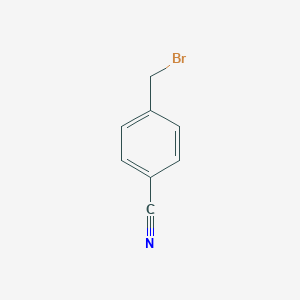

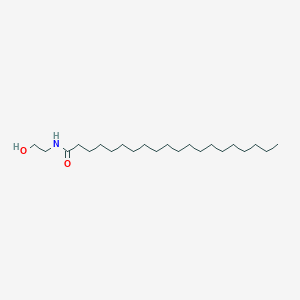
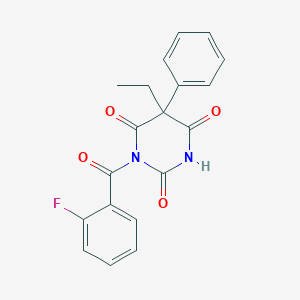
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)
